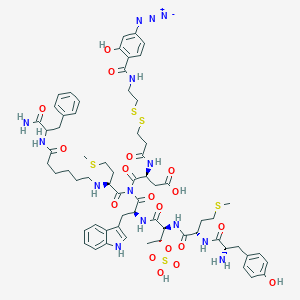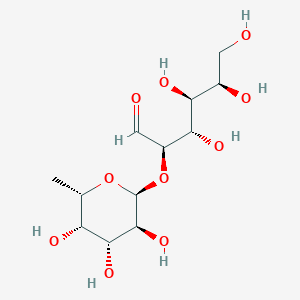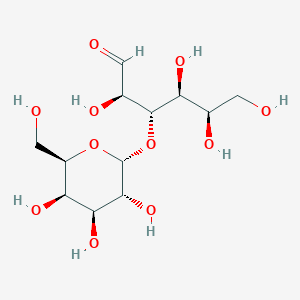
4-Hydroxy-2,3-dimethoxypyridine
Overview
Description
4-Hydroxy-2,3-dimethoxypyridine is a naturally occurring compound found in various plants, including the Chinese herb, Uncaria rhynchophylla. This compound has garnered attention due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
It’s often used for pharmaceutical testing , suggesting that it may interact with various biological targets.
Mode of Action
Similar compounds have been shown to react with peroxyl and alkoxyl radicals . This reaction is initiated by the formation of phenoxyl radicals, followed by radical-radical reactions and product hydrolysis .
Biochemical Pathways
For instance, 4-hydroxy-tetrahydrodipicolinate reductase (DapB), an enzyme from the lysine biosynthesis pathway, catalyzes NAD(P)H dependent reduction of (2S, 4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate to generate 2,3,4,5-tetrahydrodipicolinate .
Pharmacokinetics
It’s often used for pharmaceutical testing , suggesting that its pharmacokinetic properties may be of interest in drug development.
Result of Action
Similar compounds have been shown to react with peroxyl and alkoxyl radicals, leading to the formation of phenoxyl radicals . This could potentially influence various cellular processes.
Action Environment
It’s often used for pharmaceutical testing , suggesting that its stability and efficacy may be influenced by various environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Hydroxy-2,3-dimethoxypyridine are not well-studied. It is known that the compound has a boiling point of 358.4±37.0 °C and a density of 1.201±0.06 g/cm3 .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that similar compounds, such as 4-Hydroxy-2-hexenal (4-HHE), can induce oxidative stress and inflammation in cells .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. Similar compounds, such as 2,4-dimethoxypyridines, have been shown to inhibit autophagy, a cellular process that degrades and recycles cellular components .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds, such as 2-(Chloromethyl)-3,4-dimethoxypyridine, have been used in the preparation of pantoprazole sodium, an antiulcerative drug .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. Similar compounds, such as 4-Hydroxy-2-quinolones, have been shown to have analgesic effects .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Similar compounds, such as trans-4-hydroxy-l-proline, are involved in the synthesis of isoprenoids .
Subcellular Localization
The subcellular localization of this compound is not well-understood. Similar compounds, such as isopentenyl diphosphate isomerases, have been found in the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-dimethoxypyridine typically involves the cyclization of tricarbonyl compounds. One common method starts with 3-hydroxyl-2-methyl-4-pyrone as the starting material, followed by a series of reactions to obtain the desired product . The reaction conditions often involve the use of transition metal complexes and ketene transformations .
Industrial Production Methods
the methodologies used in laboratory synthesis can be scaled up for industrial applications, focusing on optimizing yield and reducing reaction steps .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,3-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
4-Hydroxy-2,3-dimethoxypyridine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter levels.
Medicine: Research has explored its potential therapeutic applications, including its use in treating neurological disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar structure and have been studied for their pharmaceutical and biological activities.
2,3-Dimethoxypyridine: This compound is structurally similar but lacks the hydroxyl group at the 4-position, which may affect its reactivity and applications.
Uniqueness
4-Hydroxy-2,3-dimethoxypyridine is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its hydroxyl and methoxy groups make it a versatile compound in various chemical reactions and research applications.
Properties
IUPAC Name |
2,3-dimethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-6-5(9)3-4-8-7(6)11-2/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIDKNSBVIZOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445961 | |
| Record name | 2,3-Dimethoxypyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123631-83-4 | |
| Record name | 2,3-Dimethoxypyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















